molecular formula C4H3BrClN3 B2636682 5-Bromo-6-chloropyridazin-4-amine CAS No. 1934905-24-4

5-Bromo-6-chloropyridazin-4-amine

Cat. No.: B2636682
CAS No.: 1934905-24-4
M. Wt: 208.44
InChI Key: UZOJBBFOEJTCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloropyridazin-4-amine is a chemical compound belonging to the pyridazine family. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound’s molecular formula is C4H3BrClN3, and it has a molecular weight of 208.44 g/mol .

Scientific Research Applications

5-Bromo-6-chloropyridazin-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a key intermediate in the synthesis of diverse pyridazine derivatives, which exhibit a wide range of biological activities and pharmacological properties.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Safety and Hazards

According to the safety data sheet, 5-Bromo-6-chloropyridazin-4-amine is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloropyridazin-4-amine typically involves the bromination and chlorination of pyridazine derivatives. One common method involves the reaction of 4-aminopyridazine with bromine and chlorine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloropyridazin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidation states and functionalized compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloropyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular processes and biological responses . The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 5-Bromo-6-chloropyridazin-4-amine include:

    3-Amino-4-bromo-6-chloropyridazine: Another pyridazine derivative with similar chemical properties and applications.

    5-Bromo-6-chloropyridin-2-amine: A related compound with a similar structure and potential biological activity.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-6-chloropyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-3-2(7)1-8-9-4(3)6/h1H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOJBBFOEJTCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934905-24-4
Record name 5-bromo-6-chloropyridazin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.